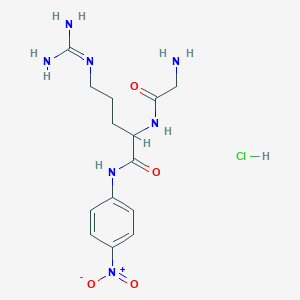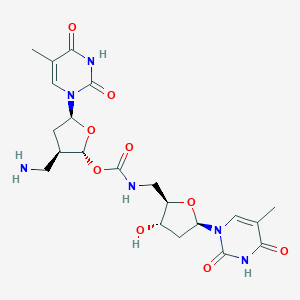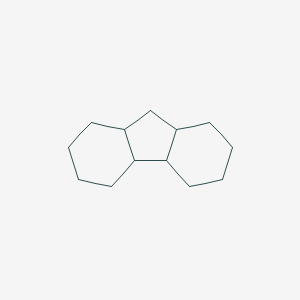
H-Gly-Arg-Pna 2HCl
Übersicht
Beschreibung
- Thrombin ist eine Serinprotease, die an der Blutgerinnung beteiligt ist und eine entscheidende Rolle in der Gerinnungskaskade spielt.
- Wenn Thrombin an H-Gly-Arg-pNA bindet, spaltet es spezifisch die Gly-Arg (GR) -Peptidsequenz und setzt p-Nitroanilin (pNA) frei.
- Das freigesetzte pNA kann bei 405 nm kolorimetrisch detektiert werden, was die Messung der Thrombinaktivität ermöglicht .
H-Gly-Arg-pNA Hydrochlorid:
Herstellungsmethoden
- Die synthetische Route für H-Gly-Arg-pNA Hydrochlorid beinhaltet eine chemische Synthese.
- Leider sind spezifische Reaktionsbedingungen und industrielle Produktionsmethoden in der Literatur nicht leicht verfügbar.
Wissenschaftliche Forschungsanwendungen
Biochemie und Enzymologie: Wird verwendet, um die Thrombinaktivität und -hemmung zu untersuchen.
Arzneimittelentwicklung: Screening nach Thrombininhibitoren.
Klinische Diagnostik: Messung des Thrombinspiegels in Patientenproben.
Pharmakologie: Untersuchung von Thrombin-assoziierten Signalwegen.
Wirkmechanismus
- H-Gly-Arg-pNA Hydrochlorid wirkt als Substrat für Thrombin.
- Thrombin erkennt die Gly-Arg-Sequenz spezifisch und spaltet sie, wodurch pNA freigesetzt wird.
- Das pNA-Produkt wird kolorimetrisch quantifiziert, wodurch ein Messwert für die Thrombinaktivität erhalten wird.
Vorbereitungsmethoden
- The synthetic route for H-Gly-Arg-pNA hydrochloride involves chemical synthesis.
- Unfortunately, specific reaction conditions and industrial production methods are not readily available in the literature.
Analyse Chemischer Reaktionen
- H-Gly-Arg-pNA Hydrochlorid unterliegt selbst keinen komplexen chemischen Reaktionen; es dient eher als Substrat für Thrombin.
- Thrombin spaltet die Peptidbindung zwischen Gly und Arg und setzt pNA frei.
- Häufige Reagenzien zum Nachweis von pNA umfassen chromogene Substrate , die bei enzymatischer Spaltung ihre Farbe ändern.
Wirkmechanismus
- H-Gly-Arg-pNA hydrochloride acts as a substrate for thrombin.
- Thrombin specifically recognizes the Gly-Arg sequence and cleaves it, releasing pNA.
- The pNA product is quantified colorimetrically, providing a readout of thrombin activity.
Vergleich Mit ähnlichen Verbindungen
- H-Gly-Arg-pNA Hydrochlorid ist aufgrund seiner Spezifität für Thrombin einzigartig.
- Ähnliche Verbindungen umfassen andere chromogene Substrate, die für Enzymassays verwendet werden, ihre Selektivität kann jedoch unterschiedlich sein.
Eigenschaften
IUPAC Name |
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFMNXNZZCRYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585171 | |
| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-61-0 | |
| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B166498.png)





